molecular formula C21H17BrN4O3S B2941757 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114945-31-1

3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2941757
CAS No.: 1114945-31-1
M. Wt: 485.36
InChI Key: UVXCKQLXGDTHSH-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyridazine ring through cyclization reactions. The oxadiazole moiety is introduced via a condensation reaction with appropriate reagents. The final step involves the formation of the sulfanyl linkage, often achieved through thiolation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole moiety to amines or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, while the bromophenyl group can engage in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine lies in its combination of a pyridazine ring, an oxadiazole moiety, and a sulfanyl linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-15-6-7-16(18(11-15)28-2)21-23-19(29-26-21)12-30-20-9-8-17(24-25-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCKQLXGDTHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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